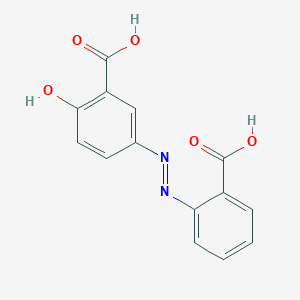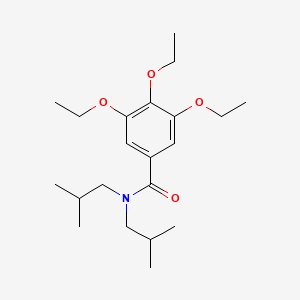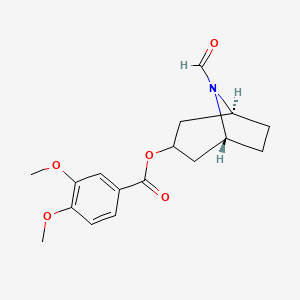![molecular formula C90H108O6 B14171204 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene CAS No. 921937-78-2](/img/structure/B14171204.png)
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene is a discotic liquid crystal compound characterized by a triphenylene core with six hexyloxy side chains. This structure promotes solubility in organic solvents and enhances the electron density of the triphenylene core. The compound is known for its unique properties, making it a valuable material in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of hexyloxy-substituted benzene derivatives. One common method includes the reaction of 2-acetoxy-1-hexyloxybenzene with an oxidizing agent such as ferric chloride (FeCl3) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triphenylene compounds with various functional groups .
科学的研究の応用
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying discotic liquid crystals and their self-assembly properties.
Biology: Investigated for its potential use in biological sensors and imaging agents due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene involves its ability to self-assemble into columnar structures due to the discotic nature of the triphenylene core. The hexyloxy side chains enhance solubility and facilitate the formation of ordered phases. These properties enable the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and biological sensing .
類似化合物との比較
Similar Compounds
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
Uniqueness
Compared to similar compounds, 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene exhibits superior solubility and electron density due to the presence of hexyloxy side chains. This enhances its performance in applications such as organic electronics and liquid crystal displays .
特性
CAS番号 |
921937-78-2 |
|---|---|
分子式 |
C90H108O6 |
分子量 |
1285.8 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexakis(3-hexoxyphenyl)triphenylene |
InChI |
InChI=1S/C90H108O6/c1-7-13-19-25-49-91-73-43-31-37-67(55-73)79-61-85-86(62-80(79)68-38-32-44-74(56-68)92-50-26-20-14-8-2)88-64-82(70-40-34-46-76(58-70)94-52-28-22-16-10-4)84(72-42-36-48-78(60-72)96-54-30-24-18-12-6)66-90(88)89-65-83(71-41-35-47-77(59-71)95-53-29-23-17-11-5)81(63-87(85)89)69-39-33-45-75(57-69)93-51-27-21-15-9-3/h31-48,55-66H,7-30,49-54H2,1-6H3 |
InChIキー |
AYFDFVLBZBNECA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC(=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC(=CC=C6)OCCCCCC)C7=CC(=CC=C7)OCCCCCC)C8=CC(=CC=C8)OCCCCCC)C9=CC(=CC=C9)OCCCCCC)C1=CC(=CC=C1)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
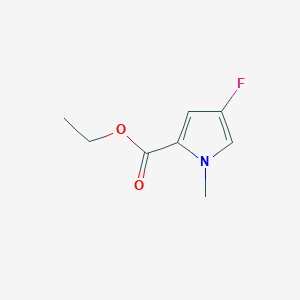
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
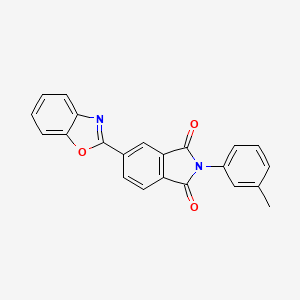
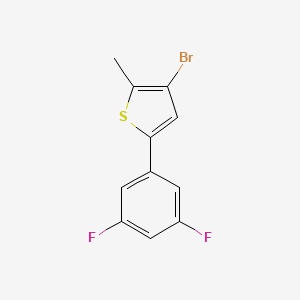
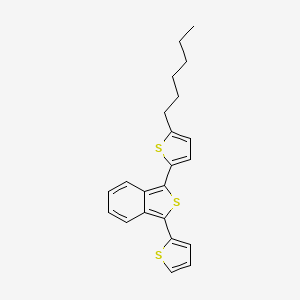
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
